1,4,9-Triazaspiro[5.5]undecan-5-one is a compound notable for its unique spirocyclic structure and potential biological activity. It belongs to a class of compounds known as spiro compounds, which are characterized by their distinctive two or more ring systems sharing a common atom. This compound has garnered attention in medicinal chemistry due to its activity against various biological targets, particularly in the context of cancer and metabolic disorders.
Research on 1,4,9-triazaspiro[5.5]undecan-5-one has been documented in various scientific publications, including studies focusing on its synthesis, biological activity, and potential therapeutic applications. Notably, studies have highlighted its role as a potent inhibitor of the METTL3 protein complex, which is implicated in several diseases including cancer and diabetes .
This compound can be classified under the following categories:
The synthesis of 1,4,9-triazaspiro[5.5]undecan-5-one typically involves multi-step synthetic routes that include the formation of the spirocyclic framework followed by functionalization at specific positions. Common methods include:
For instance, one method involves the reaction of a suitable amine with a diketone precursor under acidic conditions to facilitate cyclization and formation of the triazaspiro framework. The final compound can be purified using techniques such as recrystallization or chromatography .
The molecular structure of 1,4,9-triazaspiro[5.5]undecan-5-one consists of:
The molecular formula is , with a molar mass of approximately 208.27 g/mol. The compound's three-dimensional structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to confirm the spatial arrangement of atoms .
1,4,9-Triazaspiro[5.5]undecan-5-one can participate in various chemical reactions due to its functional groups:
For example, reactions involving this compound have been explored for modifying its structure to enhance potency against specific biological targets like METTL3 .
The mechanism of action for 1,4,9-triazaspiro[5.5]undecan-5-one primarily involves its interaction with protein targets such as METTL3. This interaction inhibits the methylation process of RNA molecules which is critical for various cellular functions.
Studies have shown that derivatives of this compound exhibit significant potency improvements (IC50 values down to 5 nM) against METTL3 due to optimized binding interactions facilitated by structural modifications .
Relevant analyses often involve determining melting points, spectral data (NMR, IR), and solubility profiles to characterize the compound thoroughly .
1,4,9-Triazaspiro[5.5]undecan-5-one has several scientific applications:
Research continues to explore its potential therapeutic uses and mechanisms further .
1,4,9-Triazaspiro[5.5]undecan-5-one represents a structurally intricate heterocyclic scaffold of growing importance in medicinal chemistry and epigenetic drug discovery. Characterized by its central spirocyclic architecture fusing piperidine and piperidinone rings with nitrogen atoms at strategic positions, this compound provides a three-dimensional framework amenable to diverse chemical modifications. Its unique spatial and electronic properties confer distinctive interactions with biological targets, particularly those involved in RNA and protein methylation pathways. The compound’s recent emergence as a key pharmacophore in targeting the METTL3/METTL14 RNA methyltransferase complex underscores its translational potential in oncology and beyond, positioning it at the forefront of epitranscriptomic therapeutics development.
1,4,9-Triazaspiro[5.5]undecan-5-one belongs to the spiropiperidine structural class, featuring a central quaternary spirocarbon atom bridging two nitrogen-containing heterocycles. The parent scaffold consists of a piperidin-2-one ring (bearing the carbonyl functionality at position 5) spiro-fused at C3 to a piperazine ring. Systematic IUPAC naming derives from the undecane carbon skeleton, with "1,4,9-triaza" specifying nitrogen substitutions at positions 1, 4, and 9, and "-5-one" indicating the ketone group at position 5. The "[5.5]" suffix denotes that both rings are six-membered (5 atoms + spirocarbon). Its molecular formula is C₈H₁₅N₃O (molecular weight: 169.22 g/mol), with a hydrogen bond donor/acceptor profile of 3 H-donors and 3 H-acceptors, contributing to favorable solubility and target engagement properties [1].
Key structural parameters include:
Table 1: Structural Analogues of Spiropiperidine Scaffolds in Medicinal Chemistry
Compound Name | Core Structure | Key Distinguishing Features | Reported Biological Roles |
---|---|---|---|
1,4,9-Triazaspiro[5.5]undecan-5-one | Piperazinone-spiro-piperazine | Carbonyl at position 5 | METTL3 inhibition |
3,9-Diazaspiro[5.5]undecan-2-one | Piperazinone-spiro-piperidine | Carbonyl adjacent to spirocenter | Neuromodulator scaffolds |
1,3,8-Triazaspiro[4.5]decan-4-one | Piperidinone-spiro-pyrrolidine | 5/5 ring system with reduced ring size | GPCR modulation |
1,4-Dimethyl-1,4,9-triazaspiro[5.5]undecan-5-one | N-methylated derivative | Methyl groups at N1 and N4 | Undisclosed pharmacological activity |
The synthetic exploration of 1,4,9-triazaspiro[5.5]undecan-5-one emerged in the early 2010s alongside growing interest in sp³-rich scaffolds for drug discovery. Initial synthetic routes focused on:
The scaffold gained prominence as a privileged heterocycle due to its structural similarity to diazaspiro[5.5]undecane systems known for CNS activity, yet its distinct 1,4,9-triaza configuration offered differentiated pharmacology [10]. Early pharmacological characterization revealed its potential as a conformationally restricted piperazine mimetic, enabling optimized engagement with targets where linear piperazines suffered from metabolic instability or off-target effects. By the mid-2010s, derivatives were systematically explored as:
The pivotal transition occurred circa 2020–2021 when high-throughput screening against the METTL3/METTL14 complex identified 1,4,9-triazaspiro[5.5]undecan-5-one derivatives as potent inhibitors. This discovery triggered intensive medicinal chemistry optimization campaigns, culminating in compounds like UZH2 (Compound 22) with 1400-fold potency improvements over initial hits [4].
1,4,9-Triazaspiro[5.5]undecan-5-one derivatives represent a breakthrough class of selective METTL3 inhibitors targeting the m⁶A RNA methylation machinery. The METTL3/METTL14 heterodimer catalyzes N⁶-methyladenosine (m⁶A) deposition – the most abundant internal mRNA modification, governing RNA splicing, translation efficiency, and stability [4] [8]. Key advances include:
Table 2: METTL3 Inhibitory Activity of 1,4,9-Triazaspiro[5.5]undecan-5-one Derivatives
Derivative Code | Structural Modification | METTL3 IC₅₀ (TR-FRET) | Cellular m⁶A Reduction (%) | Cancer Models Tested |
---|---|---|---|---|
Initial Hit | Unoptimized side chains | ~7 µM | <10% at 10 µM | None |
UZH2 (22) | Optimized aryl substituents | 5 nM | 60% (MOLM-13), 45% (PC-3) | AML, Prostate Cancer |
PROTAC Derivatives | Conjugated to E3 ligase ligands | Degradation > Inhibition | >80% (sustained effect) | AML, Gastric Cancer |
Mechanistically, these compounds compete with the methyl donor SAM (S-adenosylmethionine) by occupying its binding pocket within METTL3. Crystallographic studies reveal critical interactions:
Beyond oncology, the compound’s role extends to:
Table 3: RNA Methylation Functions Targeted by Spirocyclic Inhibitors
m⁶A Regulatory Role | Biological Consequence | Therapeutic Implication | Evidence from 1,4,9-Triazaspiro[5.5]undecan-5-one Studies |
---|---|---|---|
mRNA Stability | Alters decay rates of oncogenic transcripts (e.g., MYC, BCL2) | Suppresses tumor growth in AML models | UZH2 reduced MYC mRNA half-life in MOLM-13 cells [4] |
Translation Efficiency | Modulates ribosome loading on proliferation genes | Anti-leukemic effects independent of apoptosis | Proteomics showed reduced oncoprotein synthesis [4] |
Splicing Regulation | Generates isoform switches promoting invasiveness | Anti-metastatic potential in solid tumors | Altered splice variants in PC-3 upon treatment [4] |
Viral RNA Processing | Controls pathogen replication cycles | Broad-spectrum antiviral opportunities | Under evaluation in RNA virus models [8] |
Emerging directions include PROTAC applications (e.g., degrader molecules linking the scaffold to E3 ligase recruiters), which enhance efficacy by eliminating the entire METTL3-METTL14 complex and show promise in liquid/solid tumor models [6]. This highlights the compound’s evolving role as a versatile chemical template for modulating the epitranscriptome with therapeutic intent.
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